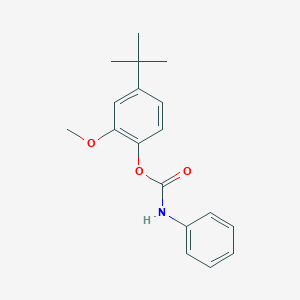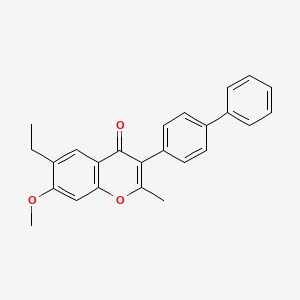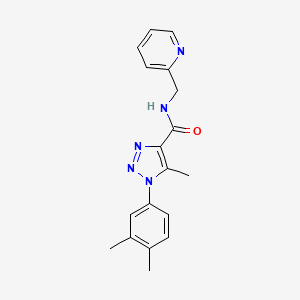
6,7-dimethoxy-2-methyl-1-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-2-methyl-1-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (also known as L-THP) is a natural alkaloid found in various plants, including Corydalis yanhusuo. L-THP has been studied extensively due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of L-THP is not fully understood. However, studies have shown that L-THP exerts its therapeutic effects through various pathways, including the opioid receptor pathway, the MAPK pathway, and the PI3K/Akt pathway. L-THP has been shown to activate the opioid receptors in the central nervous system, leading to its analgesic effects. L-THP has also been shown to inhibit the MAPK pathway, leading to its anti-cancer effects.
Biochemical and Physiological Effects:
L-THP has been shown to have various biochemical and physiological effects. Studies have shown that L-THP has antioxidant properties, which may contribute to its neuroprotective effects. L-THP has also been shown to have anti-inflammatory properties, which may contribute to its analgesic effects. In addition, L-THP has been shown to have anti-tumor properties, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
L-THP has several advantages for lab experiments. It is a natural compound that can be easily synthesized or extracted from plants. L-THP has been extensively studied, and its therapeutic potential has been demonstrated in various diseases. However, L-THP also has some limitations for lab experiments. It has low solubility in water, which may limit its use in some experiments. In addition, the mechanism of action of L-THP is not fully understood, which may limit its use in some studies.
Zukünftige Richtungen
There are several future directions for the study of L-THP. One future direction is to further explore its potential therapeutic applications in various diseases, including cancer, pain, and neurological disorders. Another future direction is to investigate its mechanism of action in more detail. Further studies are also needed to determine the optimal dosage and administration of L-THP for its therapeutic effects. In addition, studies are needed to investigate the safety and toxicity of L-THP in humans.
Conclusion:
In conclusion, L-THP is a natural alkaloid with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the therapeutic potential of L-THP and its mechanism of action.
Synthesemethoden
L-THP can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the reaction of 2,3,4-trimethoxybenzaldehyde, 2-methyl-1,2,3,4-tetrahydroisoquinoline, and sodium borohydride in ethanol. Microbial synthesis involves the use of microorganisms to produce L-THP. Plant extraction involves the extraction of L-THP from Corydalis yanhusuo.
Wissenschaftliche Forschungsanwendungen
L-THP has been studied for its potential therapeutic applications in various diseases, including cancer, pain, and neurological disorders. Studies have shown that L-THP has anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. L-THP has also been shown to have analgesic effects by activating the opioid receptors in the central nervous system. In addition, L-THP has been studied for its potential neuroprotective effects in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-methyl-1-(2,3,4-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-22-10-9-13-11-17(24-3)18(25-4)12-15(13)19(22)14-7-8-16(23-2)21(27-6)20(14)26-5/h7-8,11-12,19H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRSQIITLFBNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3=C(C(=C(C=C3)OC)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5224673 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B4890768.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzamide](/img/structure/B4890775.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-pyridinamine](/img/structure/B4890782.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4890795.png)
![2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B4890798.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4890807.png)
![1-ethyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4890815.png)
![N-(3-{[(4-chlorophenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B4890817.png)



![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4890843.png)